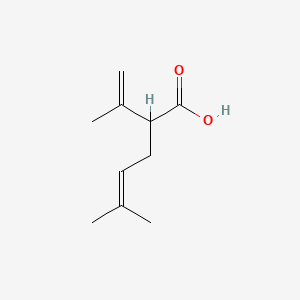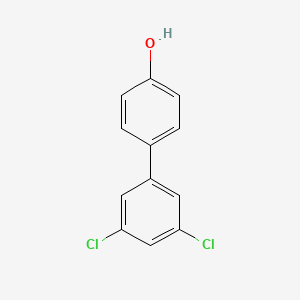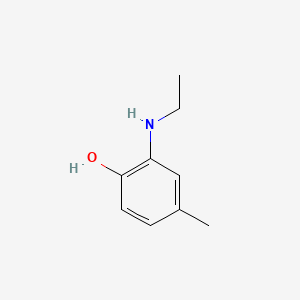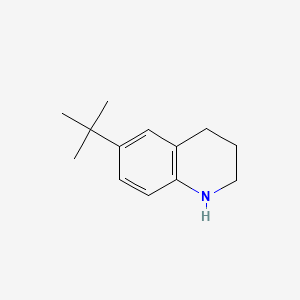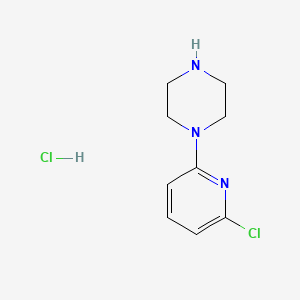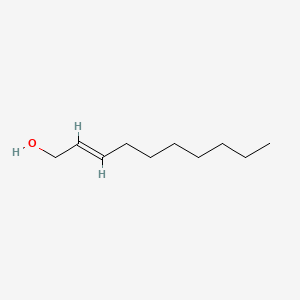![molecular formula C20H14Na4O11P2 B1352390 Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate;hydrate CAS No. 68807-90-9](/img/structure/B1352390.png)
Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate), also known as Phenolphthalein diphosphate tetrasodium salt, is an innovative antibiotic that inhibits the enzyme of bacteria .
Molecular Structure Analysis
The molecular structure of Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is represented by the formula C20H16Na4O12P2 . The InChI representation of the molecule is also available .Physical And Chemical Properties Analysis
This compound has a molecular weight of 602.2404 . It has a melting point of 198°C, a boiling point of 762.1°C at 760 mmHg, and a flash point of 414.7°C . Its vapor pressure is 2.03E-24mmHg at 25°C .科学的研究の応用
Sterically Encumbered Systems for Phosphorus Centers
Research by Shah et al. (2000) explores the use of sterically demanding ligands for synthesizing compounds with two p-phenylene-bridged phosphorus centers, which are precursors to materials featuring low-coordinate phosphorus centers. This work is fundamental for developing novel materials with unique electronic properties, potentially relevant to Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) due to its phosphorus content (Shah et al., 2000).
Coordination Compounds and Luminescence
Jia et al. (2011) synthesized coordination compounds using N-containing polycarboxylates, revealing their structures and luminescence properties. While Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is not directly studied, the methodologies and findings on coordination chemistry and luminescent properties provide a relevant context for understanding how similar compounds might be applied in materials science and photoluminescence studies (Jia et al., 2011).
Novel Monomers for Polybenzimidazoles Synthesis
Research by Maity and Jana (2013) introduced an efficient, readily accessible monomer for synthesizing polybenzimidazoles, highlighting advancements in polymer science that could be relevant for the application of Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) in developing new polymeric materials with enhanced solubility and thermal stability (Maity & Jana, 2013).
Copper Metal–Organic Systems
Dai et al. (2009) designed and synthesized flexible dicarboxylate ligands to construct copper metal–organic complexes, illustrating the compound's potential in forming structurally diverse metal–organic frameworks (MOFs). Such studies suggest applications for Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) in MOF construction, given its structural features that could support complexation and framework stability (Dai et al., 2009).
Biological Activity of Phosphoester Compounds
Serbezeanu et al. (2019) investigated the synthesis, structure, and biological activity of new phosphoester compounds, focusing on their antimicrobial effects. This research highlights the potential of phosphorus-containing compounds in medical and pharmaceutical applications, suggesting a similar interest in exploring Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) for its bioactivity (Serbezeanu et al., 2019).
作用機序
Target of Action
Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate), also known as EINECS 272-326-3, is primarily used as a chemical indicator . Its primary targets are the redox reactions occurring in a solution .
Mode of Action
The compound interacts with its targets (redox reactions) by undergoing oxidation or reduction . These changes in the compound’s oxidation state result in different colors, which indicate whether a redox reaction has occurred in the solution and the degree of the reaction .
Biochemical Pathways
It’s clear that the compound plays a role in redox reactions, which are fundamental biochemical reactions involved in energy production, detoxification, and cellular defense mechanisms .
Pharmacokinetics
As a chemical indicator used in solutions, its bioavailability would primarily depend on the specific experimental or industrial context in which it’s used .
Result of Action
The primary result of the compound’s action is the indication of redox reactions in a solution . By changing color, it provides a visual cue of the occurrence and extent of these reactions .
生化学分析
Biochemical Properties
Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been observed to interact with phosphatases, enzymes that remove phosphate groups from proteins, thereby modulating their activity. The interaction between tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) and phosphatases can lead to changes in protein phosphorylation states, affecting cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival. By altering the phosphorylation status of key proteins in this pathway, tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) can impact cell growth and apoptosis .
Molecular Mechanism
At the molecular level, tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For instance, this compound has been found to inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) remains stable under various conditions, maintaining its biochemical activity over extended periods. Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, can lead to its degradation and a subsequent decrease in efficacy .
Dosage Effects in Animal Models
The effects of tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm .
Metabolic Pathways
Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid (TCA) cycle. By modulating these pathways, tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) can affect energy production and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via phosphate transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and metabolic processes .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) involves the reaction of isobenzofuran-3,3-diylbis(p-phenylene) bis(chloride) with sodium phosphate in the presence of sodium hydroxide.", "Starting Materials": [ "Isobenzofuran-3,3-diylbis(p-phenylene) bis(chloride)", "Sodium phosphate", "Sodium hydroxide" ], "Reaction": [ "Dissolve isobenzofuran-3,3-diylbis(p-phenylene) bis(chloride) in a dry solvent such as chloroform or dichloromethane", "Add sodium phosphate and sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the solution to remove any insoluble material", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography", "Dry the final product under vacuum" ] } | |
CAS番号 |
68807-90-9 |
分子式 |
C20H14Na4O11P2 |
分子量 |
584.2 g/mol |
IUPAC名 |
tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate;hydrate |
InChI |
InChI=1S/C20H16O10P2.4Na.H2O/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;;1H2/q;4*+1;/p-4 |
InChIキー |
GRHORVONTXONJI-UHFFFAOYSA-J |
SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
その他のCAS番号 |
68807-90-9 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




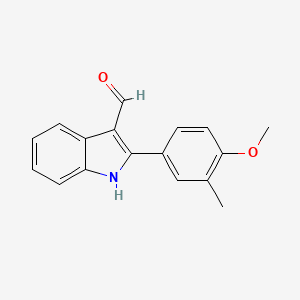
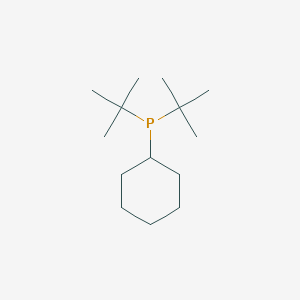
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)



